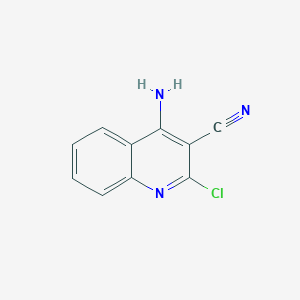
4-amino-2-chloroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-2-chloroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H6ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloroquinoline-3-carbonitrile typically involves the reaction of 4-chloro-3-nitrobenzonitrile with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize the production of by-products. The final product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-amino-2-chloroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.
科学的研究の応用
Synthesis of 4-Amino-2-Chloroquinoline-3-Carbonitrile
The synthesis of this compound involves several chemical reactions that utilize quinoline derivatives as starting materials. Common methods include:
- Vilsmeier-Haack Reaction : This reaction is frequently employed to introduce the chloro and cyano groups into the quinoline structure, leading to the formation of various chloroquinoline derivatives .
- Reductive Amination : This method allows for the introduction of amino groups, which can enhance the biological activity of the compound .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In studies, it has shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The inhibition zones measured during antibacterial assays suggest that certain derivatives of this compound can compete favorably with standard antibiotics like amoxicillin .
Anticancer Potential
The quinoline scaffold is recognized for its anticancer properties. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. Molecular docking studies have indicated that these compounds can effectively bind to targets such as DNA gyrase and topoisomerase IIβ, which are crucial in cancer cell replication .
Antioxidant Properties
The antioxidant activity of this compound has also been investigated. Compounds derived from this structure demonstrated significant radical scavenging abilities, which are essential for preventing oxidative stress-related diseases .
Study on Antimicrobial Activity
A study synthesized several chloroquinoline derivatives, including this compound, and evaluated their antimicrobial activities against various pathogens. The results indicated that certain derivatives had strong activity against E. coli and Pseudomonas aeruginosa, with inhibition zones comparable to established antibiotics .
| Compound | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| This compound | 12 | E. coli |
| Other Derivative X | 11 | Staphylococcus aureus |
Molecular Docking Studies
Molecular docking simulations have revealed that this compound derivatives exhibit favorable binding energies with key enzymes involved in bacterial DNA replication. For instance, compound binding energies ranged from -6.4 to -7.3 kcal/mol against DNA gyrase B, suggesting strong interactions that could be exploited for drug design .
作用機序
The mechanism of action of 4-amino-2-chloroquinoline-3-carbonitrile involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and behavior.
類似化合物との比較
Similar Compounds
4-Anilino-3-quinolinecarbonitrile: This compound is similar in structure but has an aniline group instead of an amino group.
2-Amino-4-chloro-3-quinolinecarbonitrile: This compound has a similar quinoline core but differs in the position of the amino and chloro groups.
Uniqueness
4-amino-2-chloroquinoline-3-carbonitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
212378-25-1 |
|---|---|
分子式 |
C10H6ClN3 |
分子量 |
203.63 g/mol |
IUPAC名 |
4-amino-2-chloroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H6ClN3/c11-10-7(5-12)9(13)6-3-1-2-4-8(6)14-10/h1-4H,(H2,13,14) |
InChIキー |
NJLNQZPOWAIENY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















